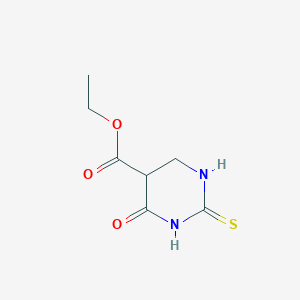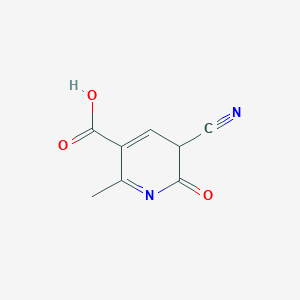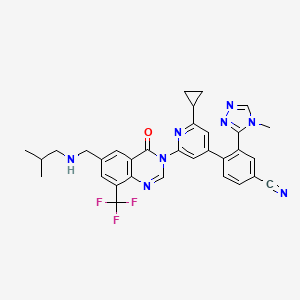
Cbl-b-IN-20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbl-b-IN-20 is a small-molecule inhibitor targeting the Casitas B-lineage lymphoma-b (Cbl-b) protein, which is a member of the RING-type E3 ubiquitin ligases. These ligases play a crucial role in the regulation of immune cell activity by promoting the ubiquitination and subsequent degradation of receptor tyrosine kinases.
Preparation Methods
The synthesis of Cbl-b-IN-20 involves several key steps, including the formation of lactam structures. The synthetic routes typically involve the use of heteroaryl compounds, which are substituted by various groups such as alkyl, cycloalkyl, aryl, or haloalkyl. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods for this compound are designed to optimize yield and purity, ensuring that the compound meets the necessary standards for pharmaceutical applications .
Chemical Reactions Analysis
Cbl-b-IN-20 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, alkyl groups, and other substituents that modify the compound’s structure to enhance its inhibitory activity. The major products formed from these reactions are typically more potent inhibitors of Cbl-b, which can effectively modulate immune responses .
Scientific Research Applications
Cbl-b-IN-20 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer immunotherapy, this compound has shown promise in enhancing the efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies, by reducing T-cell exhaustion and increasing cytokine production. This compound has also been studied for its potential to stimulate both adaptive and innate immune responses, making it a valuable tool in the development of new cancer treatments .
Mechanism of Action
The mechanism of action of Cbl-b-IN-20 involves its binding to the N-terminal fragment of Cbl-b, which includes the tyrosine kinase binding domain, linker region, and RING finger domain. By binding to these regions, this compound locks the protein in an inactive conformation, preventing it from ubiquitinating and degrading receptor tyrosine kinases. This inhibition leads to enhanced immune cell activity and a reduction in immunosuppressive signals within the tumor microenvironment .
Comparison with Similar Compounds
Cbl-b-IN-20 is unique among Cbl-b inhibitors due to its potent binding affinity and ability to modulate immune responses effectively. Similar compounds include NX-1607 and other lactam-based inhibitors, which also target the Cbl-b protein but may differ in their binding mechanisms and efficacy. These compounds are currently being studied in clinical trials to determine their potential as cancer immunotherapies .
Properties
Molecular Formula |
C32H29F3N8O |
|---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
4-[2-cyclopropyl-6-[6-[(2-methylpropylamino)methyl]-4-oxo-8-(trifluoromethyl)quinazolin-3-yl]pyridin-4-yl]-3-(4-methyl-1,2,4-triazol-3-yl)benzonitrile |
InChI |
InChI=1S/C32H29F3N8O/c1-18(2)14-37-15-20-9-25-29(26(10-20)32(33,34)35)38-16-43(31(25)44)28-12-22(11-27(40-28)21-5-6-21)23-7-4-19(13-36)8-24(23)30-41-39-17-42(30)3/h4,7-12,16-18,21,37H,5-6,14-15H2,1-3H3 |
InChI Key |
DJZIHOBVAUTECL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC2=C(C(=C1)C(F)(F)F)N=CN(C2=O)C3=CC(=CC(=N3)C4CC4)C5=C(C=C(C=C5)C#N)C6=NN=CN6C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


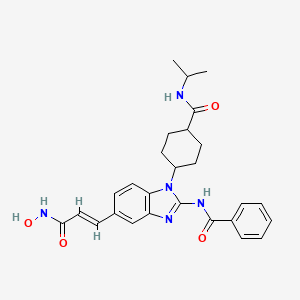
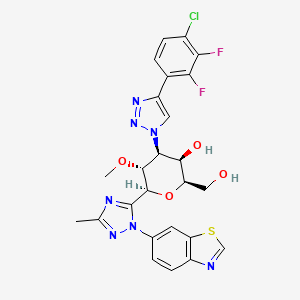

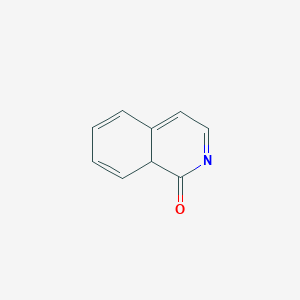
![N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12362047.png)
![tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate](/img/structure/B12362052.png)
![N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)pyridin-2-yl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1'-cyclopropane]-6-yl]acetamide](/img/structure/B12362065.png)
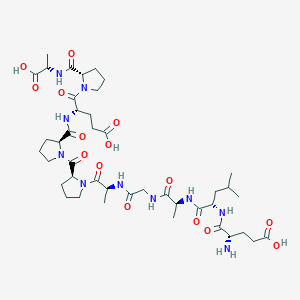
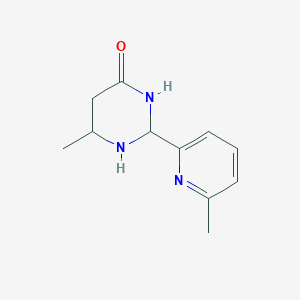
![N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidin-1-ylacetamide](/img/structure/B12362099.png)
![(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate](/img/structure/B12362111.png)
